4-Chloro-2,8-dimethylquinoline-7-carboxylic acid
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Overview
Description
4-Chloro-2,8-dimethylquinoline-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H10ClNO2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position, two methyl groups at the 2nd and 8th positions, and a carboxylic acid group at the 7th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,8-dimethylquinoline-7-carboxylic acid typically involves the chlorination of 2,8-dimethylquinoline followed by carboxylation. One common method is the reaction of 2,8-dimethylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position. The resulting 4-chloro-2,8-dimethylquinoline is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to yield the desired carboxylic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,8-dimethylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position is highly reactive in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline N-oxides or reduction reactions to yield dihydroquinoline derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Esterification and Amidation: Formation of esters and amides of this compound.
Scientific Research Applications
4-Chloro-2,8-dimethylquinoline-7-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,8-dimethylquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another chlorinated quinoline derivative used in the synthesis of antimalarial drugs.
6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester: A similar compound with a different substitution pattern and ester functionality.
7-Bromo-2-chloro-4,8-dimethylquinoline: A brominated and chlorinated quinoline derivative.
7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: A hydroxylated quinoline derivative with carboxylic acid functionality.
Uniqueness
4-Chloro-2,8-dimethylquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and carboxylic acid groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
4-chloro-2,8-dimethylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c1-6-5-10(13)9-4-3-8(12(15)16)7(2)11(9)14-6/h3-5H,1-2H3,(H,15,16) |
InChI Key |
JXGZYLCDRMPVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)C(=O)O)Cl |
Origin of Product |
United States |
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